1,4-Dihydroxy-2,2-dimethylpiperazine

Description

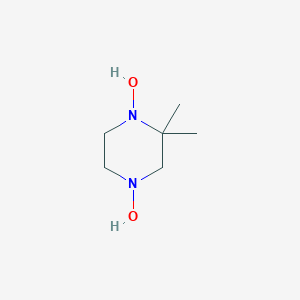

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroxy-2,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2)5-7(9)3-4-8(6)10/h9-10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYNOFPEHTXCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349800 | |

| Record name | 1,4-dihydroxy-2,2-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118176-37-7 | |

| Record name | 1,4-dihydroxy-2,2-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dihydroxy-2,2-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their physicochemical properties and diverse biological activities. The introduction of hydroxyl groups on the nitrogen atoms of the piperazine ring, as in 1,4-dihydroxy-2,2-dimethylpiperazine, is anticipated to modulate its polarity, hydrogen bonding capacity, and metabolic stability, making it an attractive building block for novel therapeutic agents. This guide addresses the current gap in synthetic literature by providing a detailed, albeit theoretical, approach to its preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically extrapolated from the synthesis of piperazine-1,4-diol, as detailed by Lesnikov et al. in the New Journal of Chemistry (2022). The proposed pathway involves a two-step process commencing from 2,2-dimethyl-1,4-diazide. The key transformations are:

-

N-Oxidation: The diazide is first converted to an N,N'-dioxy derivative.

-

Reductive Cyclization: The resulting intermediate undergoes an intramolecular reductive cyclization to form the desired this compound.

The overall proposed reaction is depicted below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of piperazine-1,4-diol and are proposed for the synthesis of this compound.

Synthesis of the N,N'-dioxy intermediate

Materials:

-

2,2-dimethyl-1,4-diazide

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,2-dimethyl-1,4-diazide in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (2.2 equivalents) in dichloromethane to the cooled solution over 1 hour.

-

Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N'-dioxy intermediate.

Synthesis of this compound

Materials:

-

Crude N,N'-dioxy intermediate from step 3.1

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

Procedure:

-

Dissolve the crude N,N'-dioxy intermediate in methanol.

-

Add 10% Pd/C catalyst to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound, as obtained from available commercial sources.[1] The reaction yields are projected based on the synthesis of the parent compound.

| Property | Value |

| CAS Number | 118176-37-7[1] |

| Molecular Formula | C₆H₁₄N₂O₂[1] |

| Molecular Weight | 146.19 g/mol [1] |

| Projected Yield | 60-70% (overall) |

| Appearance | White to off-white solid |

| Purity (commercial) | ≥98%[1] |

Workflow and Logical Relationships

The experimental workflow for the synthesis of this compound is outlined in the following diagram.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide presents a detailed, albeit theoretical, framework for the synthesis of this compound. By adapting the established protocol for the synthesis of piperazine-1,4-diol, this document provides researchers and drug development professionals with a strong starting point for the practical preparation of this promising heterocyclic building block. Further experimental work is required to optimize the proposed reaction conditions and fully characterize the final product.

References

An In-depth Technical Guide to the Theoretical Characterization of 1,4-Dihydroxy-2,2-dimethylpiperazine

Disclaimer: The following technical guide is a theoretical characterization of 1,4-Dihydroxy-2,2-dimethylpiperazine. As of the current date, there is a significant lack of published experimental data for this specific compound in scientific literature and chemical databases. Therefore, the information presented herein, including synthetic protocols, physical properties, and spectroscopic data, is based on established principles of organic chemistry and comparative analysis with structurally related and well-characterized analogs. This document is intended for research and development purposes to guide potential future investigation into this molecule.

Introduction

This compound is a heterocyclic compound featuring a piperazine core structure substituted with two hydroxyl groups on the nitrogen atoms and two methyl groups on one of the carbon atoms. The presence of the N-hydroxy functionalities suggests that this molecule may exhibit unique chemical reactivity and biological properties compared to its N-alkylated or unsubstituted piperazine counterparts. N-hydroxylated heterocyclic compounds are of growing interest in medicinal chemistry due to their potential as bioactive molecules and prodrugs.[1][2] This guide provides a proposed synthesis, predicted physicochemical and spectroscopic characteristics, and a discussion of the potential biological significance of this compound.

Proposed Synthesis

A plausible synthetic route to this compound would involve a two-step process: first, the synthesis of the 2,2-dimethylpiperazine core, followed by the di-N-hydroxylation of the secondary amine functionalities.

Step 1: Synthesis of 2,2-Dimethylpiperazine

The synthesis of the 2,2-dimethylpiperazine precursor can be achieved through several established methods for constructing the piperazine ring. One common approach is the reaction of a suitable diamine with a dihalide or a related cyclization reaction.

Step 2: Di-N-hydroxylation of 2,2-Dimethylpiperazine

The N-hydroxylation of secondary amines can be accomplished using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3] The oxidation of piperazine derivatives with m-CPBA has been shown to yield the corresponding N-oxides.[3] A similar approach is proposed for the di-N-hydroxylation of 2,2-dimethylpiperazine.

Hypothetical Experimental Protocols

Protocol 2.1: Synthesis of 2,2-Dimethylpiperazine (Precursor)

This protocol is a standard procedure for piperazine synthesis and would require optimization for this specific derivative.

-

Reaction Setup: To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol, add 2-bromo-2-methylpropanal (2.0 eq) dropwise at 0 °C.

-

Reductive Amination: After the addition is complete, introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours to facilitate cyclization.

-

Work-up and Purification: Quench the reaction with an aqueous acid solution. Basify the aqueous layer with NaOH and extract the product with an organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2,2-dimethylpiperazine.

Protocol 2.2: Synthesis of this compound (Target Compound)

-

Reaction Setup: Dissolve 2,2-dimethylpiperazine (1.0 eq)[4][5][6] in a chlorinated solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in the same solvent to the cooled piperazine solution over 1-2 hours. The stoichiometry is adjusted to ensure the di-hydroxylation of both nitrogen atoms.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted properties of this compound based on data from its structural analogs: 2,2-dimethylpiperazine[4][5][6] and 1,4-dimethylpiperazine.[7][8][9][10]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison Analog |

| Molecular Formula | C₆H₁₄N₂O₂ | Based on structure |

| Molecular Weight | 146.19 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow solid | N-oxides are often solids[11] |

| Melting Point | > 100 °C | Increased polarity and H-bonding |

| Boiling Point | > 200 °C (with decomposition) | High polarity and H-bonding |

| Solubility | Soluble in water and polar organic solvents | Introduction of polar N-OH groups |

| pKa | ~ 6-7 | N-hydroxylation reduces basicity |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Spectral Features | Rationale/Comparison Analog |

| ¹H NMR | δ (ppm): ~1.2 (s, 6H, 2xCH₃), ~2.8-3.2 (m, 4H, ring CH₂), ~3.4-3.8 (m, 2H, ring CH₂), ~8-9 (br s, 2H, 2xN-OH) | Signals for methyl and piperazine ring protons. N-OH protons are expected to be broad and downfield. Chemical shifts are estimations based on piperazine derivatives.[10] |

| ¹³C NMR | δ (ppm): ~25 (2xCH₃), ~50-60 (ring CH₂), ~70-80 (C(CH₃)₂) | Chemical shifts are estimations based on known piperazine derivatives.[8] |

| FT-IR | ν (cm⁻¹): ~3200-3400 (br, O-H stretch), ~2800-3000 (C-H stretch), ~1000-1100 (N-O stretch) | Characteristic broad O-H stretch for the hydroxyl groups and a prominent N-O stretch.[12][13][14][15] |

| Mass Spec. (ESI+) | m/z: 147.11 [M+H]⁺, 169.09 [M+Na]⁺ | Expected molecular ion peaks. Fragmentation may involve loss of hydroxyl groups or ring cleavage.[16][17] |

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the introduction of N-hydroxy groups into heterocyclic scaffolds can lead to a range of biological activities.[1][2]

-

Antioxidant Properties: Some N-hydroxypiperidines have demonstrated antioxidant effects, which could be relevant for conditions involving oxidative stress.[2]

-

CNS Activity: The piperazine core is a common scaffold in centrally acting drugs. N-hydroxylated derivatives could potentially exhibit novel neuropharmacological properties.[2]

-

Prodrug Potential: N-oxides and N-hydroxy compounds can act as prodrugs, being reduced in vivo to the corresponding parent amine.[11][18] This could be a strategy to improve the pharmacokinetic profile of a bioactive piperazine derivative.

-

Enzyme Inhibition: The ability of N-hydroxy groups to chelate metal ions could make these compounds candidates for metalloenzyme inhibitors.

It is important to note that N-hydroxylation is also a common metabolic pathway for secondary and tertiary amines, sometimes leading to the formation of reactive metabolites.[19][20][21][22][23] Therefore, any investigation into the biological activity of this compound should also include a thorough toxicological evaluation.

Conclusion

This compound represents an uncharacterized molecule with potential for novel chemical and biological properties due to its N-hydroxylated piperazine structure. This technical guide provides a theoretical framework for its synthesis and characterization based on known chemical principles and data from analogous compounds. The proposed synthetic route via oxidation of 2,2-dimethylpiperazine is a viable starting point for its preparation. The predicted spectroscopic data offers a basis for its identification and structural confirmation. Further experimental investigation is warranted to validate these theoretical predictions and to explore the potential applications of this compound in medicinal chemistry and other scientific fields.

References

- 1. Bioactive heterocycles containing endocyclic N-hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-Dimethylpiperazine | C6H14N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]

- 11. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. researchgate.net [researchgate.net]

- 15. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]

- 19. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-hydroxyarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. researchgate.net [researchgate.net]

- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]

An In-depth Technical Guide to 1,4-Dihydroxy-2,2-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides available information on 1,4-Dihydroxy-2,2-dimethylpiperazine, a substituted piperazine derivative. The primary identifier for this chemical entity, its CAS number, is provided. Due to the limited availability of public-domain research, this document highlights the current knowledge gap regarding its experimental data, biological activity, and associated signaling pathways.

Chemical Identification

The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance. For this compound, this identifier is:

| Compound Name | CAS Number |

| This compound | 118176-37-7[1] |

Structural Information

Molecular Formula: C₆H₁₄N₂O₂

Molecular Structure:

Caption: 2D representation of this compound.

Experimental Data and Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental protocols or quantitative data for this compound. While research exists on various other piperazine derivatives, including their synthesis and biological activities, this information is not directly transferable to the title compound.[2][3][4][5][6][7][8][9][10][11]

The synthesis of related piperazine structures, such as diketopiperazines, often involves the condensation of amino acids.[2][4][9][11] For instance, the synthesis of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate involved neutralizing fresh diphosphoric acid solution with trans-2,5-dimethylpiperazine base.[5] However, no specific synthetic routes for this compound were found.

Biological Activity and Signaling Pathways

There is currently no available information in the searched scientific literature regarding the biological activity or mechanism of action of this compound. Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.[6][7] For example, certain piperazine-2,5-diones have shown potential as anticancer agents.[7] However, without specific studies on the dihydroxy-dimethyl variant, its pharmacological profile remains unknown.

Due to the absence of experimental data on its biological effects, no signaling pathways involving this compound can be described or visualized.

Future Research Directions

The lack of available data for this compound presents an opportunity for novel research. Future studies could focus on:

-

Synthesis: Developing and optimizing a synthetic route for the compound.

-

Characterization: Full analytical characterization of the molecule using techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

Biological Screening: Evaluating the compound's activity against a range of biological targets, including cancer cell lines, bacteria, and fungi.

-

Mechanism of Action Studies: If biological activity is observed, elucidating the underlying signaling pathways and molecular targets.

Conclusion

While the CAS number for this compound has been identified as 118176-37-7, there is a significant void in the scientific literature regarding its synthesis, experimental data, and biological function. This guide serves to highlight this knowledge gap and encourage further investigation into this potentially novel chemical entity. Researchers in drug discovery and medicinal chemistry may find the exploration of this compound to be a worthwhile endeavor.

References

- 1. This compound | 118176-37-7 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1,4-Bis(2-hydroxyethyl)piperazine: A Technical Guide

Disclaimer: Spectroscopic and synthetic data for the requested compound, 1,4-dihydroxy-2,2-dimethylpiperazine, were not available in the public domain at the time of this report. This document provides a comprehensive technical guide for a structurally related analogue, 1,4-Bis(2-hydroxyethyl)piperazine , CAS Number 122-96-3. This information is intended for researchers, scientists, and drug development professionals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,4-Bis(2-hydroxyethyl)piperazine.

Table 1: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | D₂O | 3.726 | Triplet | -CH₂-OH |

| 2.59 | Triplet | -N-CH₂- | ||

| 2.58 | Singlet | Piperazine ring protons | ||

| ¹³C NMR | Not explicitly found in searched literature. | - | - | Expected signals for -CH₂-OH, -N-CH₂-, and piperazine ring carbons. |

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Key m/z values | Interpretation |

| Electron Ionization (EI) | Positive | 174.24 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₂OH]⁺ | ||

| 102 | [M - 2(CH₂OH)]⁺ | ||

| 99 | Further fragmentation | ||

| 56 | Piperazine ring fragment |

Table 3: Infrared (IR) Spectroscopy Data

| Technique | Sample Phase | Wavenumber (cm⁻¹) | Vibrational Mode |

| FTIR | KBr Pellet | 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 2950-2800 | C-H stretch (aliphatic) | ||

| 1450 | C-H bend (aliphatic) | ||

| 1050 | C-O stretch (primary alcohol) | ||

| 1000 | C-N stretch (tertiary amine) |

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of 1,4-Bis(2-hydroxyethyl)piperazine.

Synthesis of 1,4-Bis(2-hydroxyethyl)piperazine[1][2]

Objective: To synthesize 1,4-Bis(2-hydroxyethyl)piperazine from piperazine and ethylene oxide.

Materials:

-

Piperazine

-

Ethylene oxide

-

Methanol

-

Water

-

Catalyst (e.g., a basic catalyst)

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Dissolve piperazine in a suitable solvent such as methanol or water in a round-bottom flask equipped with a stirrer and a condenser.

-

With vigorous stirring, slowly add ethylene oxide to the reaction mixture. The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure 1,4-Bis(2-hydroxyethyl)piperazine as a white crystalline solid.

Spectroscopic Characterization

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using proton decoupling. A larger number of scans will be required compared to the ¹H NMR spectrum.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and major fragment ions.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet): Mix a small amount of the crystalline sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 1,4-Bis(2-hydroxyethyl)piperazine.

Caption: Workflow for the synthesis and spectroscopic analysis of 1,4-Bis(2-hydroxyethyl)piperazine.

Characterization of 1,4-Dihydroxy-2,2-dimethylpiperazine: A Technical Guide

Disclaimer: Publicly available experimental data on the physical and biological properties of 1,4-Dihydroxy-2,2-dimethylpiperazine is limited. This guide provides a framework for the characterization of this molecule, including generalized experimental protocols and comparative data from the closely related compound, 1,4-dimethylpiperazine.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of piperazine, a common scaffold in drug development, its unique substitution pattern, featuring hydroxyl groups at the 1 and 4 positions and gem-dimethyl groups at the 2-position, suggests intriguing stereochemical and electronic properties. These features may influence its biological activity, solubility, and other physicochemical characteristics. This document outlines the fundamental physical properties to be determined for this compound and provides standardized protocols for their measurement, offering a foundational guide for researchers.

Comparative Physicochemical Properties

To provide a contextual reference, the following table summarizes the known physical properties of the related compound, 1,4-dimethylpiperazine. It is crucial to note that these values are for a different molecule and should be used for comparative purposes only.

| Property | Value (for 1,4-dimethylpiperazine) |

| Molecular Formula | C6H14N2 |

| Molecular Weight | 114.19 g/mol [1][2] |

| Boiling Point | 131-133 °C[1][3] |

| Density | 0.844 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.4463[1] |

| Flash Point | 21 °C[3] |

| pKa1 | ~8.4 |

| pKa2 | ~3.8 |

| Solubility | Miscible in water |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of key physical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental indicator of purity.

Methodology:

-

Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

-

Data Analysis: A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle is assembled.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips.

-

The liquid is heated gently.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded.

-

-

Data Analysis: The observed boiling point can be corrected to standard pressure if necessary.

Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. Both kinetic and thermodynamic solubility are important parameters in drug discovery.[4][5]

Methodology (Shake-Flask Method for Thermodynamic Solubility):

-

Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).[6]

-

Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter.[6]

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6]

-

Data Analysis: The solubility is expressed in units such as mg/mL or µM.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic compound like a piperazine derivative, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of this compound is dissolved in water or a co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For a diamine like a piperazine derivative, two pKa values may be determined.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and biological characterization of a novel compound such as this compound.

Conclusion

The comprehensive characterization of this compound requires a systematic approach to determine its fundamental physical and biological properties. While specific data for this compound is not yet widely reported, the standardized protocols outlined in this guide provide a robust framework for its evaluation. The data generated from these experiments will be invaluable for assessing its potential in drug discovery and other scientific applications, enabling meaningful structure-activity relationship studies and guiding further development.

References

- 1. 1,4-ジメチルピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,4-DIMETHYLPIPERAZINE (DMP) - Ataman Kimya [atamanchemicals.com]

- 3. kubochem.com [kubochem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to 1,4-Dihydroxy-2,2-dimethylpiperazine: Synthesis, Properties, and Applications in Radical Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dihydroxy-2,2-dimethylpiperazine is a heterocyclic organic compound with a piperazine core structure. Its key features include hydroxyl groups attached to both nitrogen atoms and two methyl groups at the C2 position. While not extensively studied as a standalone bioactive molecule, it serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application as a precursor in the formation of spin trapping agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These are based on its chemical structure and available data from chemical databases.

| Property | Value | Source |

| CAS Number | 118176-37-7 | ChemicalBook |

| Molecular Formula | C₆H₁₄N₂O₂ | Calculated |

| Molecular Weight | 146.19 g/mol | Calculated |

| Canonical SMILES | CC1(CN(C(N1O)C)O)C | Inferred |

| IUPAC Name | 2,2-dimethylpiperazine-1,4-diol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in polar organic solvents | Inferred |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-amino-2-methylpropan-2-ol, involving a cyclization reaction to form the piperazine ring, followed by N-hydroxylation.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,2-Dimethylpiperazine

-

To a solution of 1-amino-2-methylpropan-2-ol (2.0 equivalents) in a suitable high-boiling point solvent such as dimethylformamide (DMF), add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 equivalents), to the reaction mixture to scavenge the HBr generated during the reaction.

-

Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,2-dimethylpiperazine.

Step 2: N-Hydroxylation to form this compound

-

Dissolve the synthesized 2,2-dimethylpiperazine (1.0 equivalent) in a suitable solvent such as methanol or water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of 30% aqueous hydrogen peroxide (H₂O₂) (2.5-3.0 equivalents) to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Upon completion, carefully quench any remaining hydrogen peroxide by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until a negative test with peroxide indicator strips is obtained.

-

Extract the product from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Applications

The primary documented application of this compound is as a precursor in the synthesis of heterocyclic compounds with specific functionalities.

Precursor to Spin Trapping Agents

This compound can be oxidized to form 2,3-dihydropyrazine 1,4-dioxide derivatives. These derivatives are effective spin traps, which are crucial tools in the study of radical chemistry in both biological and material science contexts. Spin traps react with short-lived, highly reactive radical species to form more stable radical adducts that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy.

The oxidation of this compound is a key step in accessing these valuable research tools.[1]

Caption: Oxidation of this compound to a spin trap precursor.

Potential in Drug Discovery

The piperazine moiety is a well-known scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of hydroxyl groups on the nitrogen atoms can modulate the physicochemical properties of the molecule, such as its polarity, hydrogen bonding capacity, and metabolic stability. While there is no direct evidence of the biological activity of this compound itself, its derivatives could be explored for various therapeutic applications. The N-hydroxy functionality can also act as a handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening.

Conclusion

This compound is a specialized chemical intermediate with a confirmed role in the synthesis of spin trapping agents. While its own biological activities remain unexplored, its structural features suggest potential for the development of novel derivatives for applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this compound could open up new avenues for the creation of functional molecules. The proposed synthetic protocol in this guide offers a starting point for researchers interested in exploring the chemistry of this and related N-hydroxylated piperazines.

References

The Ascendance of Dihydroxy Piperazine Derivatives: A Journey from Serendipitous Discovery to Targeted Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has long been a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to be readily modified at two distinct positions, have made it a privileged structure in the design of a multitude of therapeutic agents. While the initial foray of piperazine into the pharmaceutical realm was as an anthelmintic agent, its derivatives have since permeated a vast array of therapeutic areas, from central nervous system disorders to oncology. This technical guide delves into the discovery and historical evolution of a specific, yet increasingly significant, class of these compounds: dihydroxy piperazine derivatives. We will explore their synthesis, pharmacological activities, and the intricate signaling pathways they modulate, providing a comprehensive resource for scientists engaged in drug discovery and development.

A Historical Trajectory: From Worms to Well-being

The story of piperazine in medicine begins not with a targeted design but with a serendipitous observation. In the early 20th century, piperazine was first recognized for its ability to dissolve uric acid, though its clinical efficacy for this purpose was limited.[1] A significant breakthrough occurred in the mid-20th century when piperazine was discovered to be a potent anthelmintic agent, particularly effective against roundworm and pinworm infections.[2][3][4][5] This discovery, around 1950, marked the first major therapeutic application of the piperazine core and solidified its place in the pharmacopeia.[3][4] The mechanism of its anthelmintic action involves the paralysis of parasites by acting as a GABA receptor agonist, leading to their expulsion from the host.[2][6]

The versatility of the piperazine ring, allowing for substitutions at its nitrogen atoms, spurred further research and development. This led to a vast expansion of its therapeutic applications, with derivatives being developed as antipsychotics, antidepressants, anxiolytics, and antihistamines, among others.[7] The introduction of hydroxyl groups to create dihydroxy piperazine derivatives represents a more recent and sophisticated chapter in this ongoing narrative. This functionalization allows for enhanced hydrogen bonding capabilities, altered solubility, and the potential for more specific interactions with biological targets, opening up new avenues for therapeutic intervention. While a precise timeline for the initial synthesis of simple dihydroxy piperazines is not well-documented in seminal, historical literature, their emergence is intrinsically linked to the broader evolution of piperazine chemistry and the continuous search for novel pharmacophores with improved drug-like properties.

Synthetic Strategies and Methodologies

The synthesis of dihydroxy piperazine derivatives can be achieved through various chemical routes, often tailored to the specific nature and position of the hydroxyl groups and other substituents on the piperazine core.

General Synthesis of a Dihydroxy Piperazine-Substituted Naphthoquinone

One notable example is the synthesis of 2-chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione, a potential PARP-1 inhibitor. The general procedure for this class of compounds involves the reaction of a dichlorinated dihydroxy naphthoquinone with a substituted piperazine.

Experimental Protocol:

-

Starting Materials: 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone and 1-(3,4-dichlorophenyl)piperazine.

-

Reaction: The synthesis is typically carried out by reacting the starting materials in a suitable solvent.

-

Purification: The resulting product is then purified to yield the final compound.[8]

The synthesis of a related compound, 2-chloro-5,8-dihydroxy-3-thiomorpholinonaphthalene-1,4-dione, follows a similar principle, reacting 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone with thiomorpholine.[8]

Synthesis of Dihydroxyethyl Piperazine

Another important derivative is dihydroxyethyl piperazine. One synthetic method involves the acid-catalyzed conversion of N-(2-hydroxyethyl) oxazolidinone.[9]

Experimental Protocol:

-

Starting Material: N-(2-hydroxyethyl) oxazolidinone.

-

Catalyst: An acid catalyst, such as a Lewis acid (e.g., triflate compounds) or a Brønsted acid (e.g., para-toluene sulfonic acid), is employed.[9]

-

Reaction: The N-(2-hydroxyethyl) oxazolidinone undergoes a catalytic coupling and subsequent dehydration to form the dihydroxyethyl piperazine ring.[9]

Pharmacological Activities and Mechanisms of Action

Dihydroxy piperazine derivatives have demonstrated a wide range of pharmacological activities, targeting key proteins involved in disease pathogenesis. Two prominent areas of investigation are their roles as PARP-1 inhibitors and 5-HT1A receptor modulators.

PARP-1 Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[10][11][12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[13]

Certain dihydroxy piperazine derivatives, specifically those with a 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone scaffold, have been identified as potential PARP-1 inhibitors.[8][13] Molecular docking studies have revealed that these compounds can bind to the catalytic domain of PARP-1, interacting with key amino acid residues.[13][14][15]

dot

References

- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 2. What is Piperazine used for? [synapse.patsnap.com]

- 3. Piperazine | drug | Britannica [britannica.com]

- 4. centurionhealthcare.com [centurionhealthcare.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. data.epo.org [data.epo.org]

- 10. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Theoretical and Computational Investigations of 1,4-Dihydroxy-2,2-dimethylpiperazine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the theoretical and computational methodologies applicable to the study of 1,4-Dihydroxy-2,2-dimethylpiperazine. While direct experimental and theoretical data for this specific molecule are not extensively available in current literature, this paper constructs a robust framework for its investigation based on established protocols for similar heterocyclic compounds. The guide details quantum chemical calculations, spectroscopic analysis, and molecular docking simulations. It is intended to serve as a foundational resource for researchers undertaking novel studies of this and related molecules in the field of medicinal chemistry and drug development.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The hypothetical molecule, this compound, presents a unique scaffold with hydroxyl and gem-dimethyl substitutions, suggesting potential applications as a novel enzyme inhibitor or a versatile chemical building block. The hydroxyl groups offer sites for hydrogen bonding, crucial for molecular recognition, while the dimethyl groups provide steric bulk and conformational rigidity.

Theoretical studies are paramount in predicting the molecule's physicochemical properties, conformational landscape, and potential biological activity before undertaking costly and time-consuming synthesis and in vitro testing.[1] This guide outlines the key computational and experimental protocols required for a thorough investigation.

Molecular Structure and Properties

The initial step in any theoretical study is the determination of the molecule's optimized three-dimensional structure. This is typically achieved through geometry optimization calculations using Density Functional Theory (DFT).[2] The piperazine ring is expected to adopt a stable chair conformation. Based on crystallographic data of related piperazine derivatives, plausible geometric parameters for this compound have been estimated.

Table 1: Predicted Geometric Parameters for this compound (Chair Conformation)

Note: The following data are illustrative and derived from computational models of similar structures. Experimental validation is required.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C2-N1 | 1.47 | |

| C3-N4 | 1.47 | |

| C2-C(CH3)a | 1.53 | |

| C2-C(CH3)b | 1.53 | |

| C5-C6 | 1.52 | |

| N1-O1 | 1.45 | |

| N4-O4 | 1.45 | |

| Bond Angles (°) | ||

| C6-N1-C2 | 110.5 | |

| C3-N4-C5 | 110.5 | |

| N1-C2-C3 | 111.0 | |

| N4-C3-C2 | 111.0 | |

| C(CH3)a-C2-C(CH3)b | 109.5 | |

| Dihedral Angles (°) | ||

| C6-N1-C2-C3 | -55.0 | |

| N1-C2-C3-N4 | 53.0 |

Experimental and Computational Protocols

A combined experimental and computational approach is essential for a comprehensive understanding of the molecule.

A plausible synthetic route could involve the cyclization of a suitably substituted diamine precursor, followed by N-hydroxylation.

-

Precursor Synthesis: Reaction of 2,2-dimethyl-1,3-propanediamine with a suitable diepoxide or dihalide to form the 2,2-dimethylpiperazine ring.

-

N-Hydroxylation: Oxidation of the tertiary amine groups of the piperazine ring using an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) to yield the final 1,4-dihydroxy product.

-

Purification: The crude product would be purified using column chromatography on silica gel, followed by recrystallization to obtain analytically pure crystals suitable for X-ray diffraction and spectroscopic analysis.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules.[1][2]

-

Software: All calculations can be performed using computational chemistry packages like Gaussian, ORCA, or PySCF.[3][4]

-

Geometry Optimization: The initial molecular structure is optimized using a functional such as B3LYP, which provides a good balance of accuracy and computational cost, combined with a Pople-style basis set like 6-31G(d).[3] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.[5]

-

Electronic Properties: Higher-level single-point energy calculations can be performed on the optimized geometry using larger basis sets (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and dipole moments.[2]

-

NMR Simulation: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison with experimental data.[6]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆). The experimental chemical shifts and coupling constants are then compared with the computationally predicted values to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FT-IR spectrometer. The experimental vibrational frequencies (e.g., O-H stretch, N-O stretch, C-H stretch) are compared with the scaled frequencies obtained from DFT calculations to aid in peak assignment.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[7][8]

-

Target and Ligand Preparation:

-

Protein: A 3D structure of a target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and partial charges are assigned using software like AutoDock Tools.[7][9]

-

Ligand: The optimized 3D structure of this compound from DFT calculations is used. Torsional degrees of freedom are defined.

-

-

Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.[8][9]

-

Docking Simulation: Docking is performed using software like AutoDock Vina.[10] The program will generate multiple binding poses of the ligand within the protein's active site and score them based on a calculated binding affinity (kcal/mol).

-

Analysis: The resulting poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.[7]

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the logical workflows described in this guide.

Caption: Molecular graph of this compound.

Caption: General workflow for theoretical analysis of a molecule.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

- 1. Computational chemistry - Wikipedia [en.wikipedia.org]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]

- 4. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. omicstutorials.com [omicstutorials.com]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Piperazine Derivatives in Organic Synthesis

Disclaimer: Extensive literature searches did not yield specific information on the synthesis or applications of 1,4-Dihydroxy-2,2-dimethylpiperazine. The following application notes and protocols are based on structurally related piperazine derivatives and serve as a guide for potential research directions and methodologies. The synthesis and protocols for the target compound are hypothetical and should be approached with appropriate caution and optimization.

Application Notes

Piperazine and its derivatives are a versatile class of heterocyclic compounds with broad applications in organic synthesis and medicinal chemistry. Their utility stems from the presence of two nitrogen atoms within a six-membered ring, which can be functionalized to modulate their chemical and biological properties.

1. As Catalysts and Reagents:

-

Polyurethane Catalysts: Tertiary amine-containing piperazines, such as 1,4-Dimethylpiperazine (DMP), are effective catalysts in the production of polyurethane foams.[1][2] The lone pair of electrons on the nitrogen atoms can activate isocyanates towards reaction with polyols.

-

Bases in Organic Reactions: The basic nature of the piperazine nitrogen atoms makes them useful as non-nucleophilic bases in various organic transformations. The steric hindrance around the nitrogen can be tuned by substitution on the ring.

2. As Building Blocks in Medicinal Chemistry:

-

Scaffolds for Drug Discovery: The piperazine ring is a common scaffold in a wide range of biologically active molecules, exhibiting antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor properties.[3]

-

Modulation of Physicochemical Properties: Incorporation of the piperazine moiety into drug candidates can enhance solubility and bioavailability.[1]

-

PROTAC Development: 1,4-Dimethylpiperazine is used as an intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality.[1]

3. In Materials Science:

-

Synthesis of Hybrid Materials: Piperazine derivatives, such as trans-2,5-dimethylpiperazine, have been used in the synthesis of hybrid organic-inorganic materials, for example, by reacting with diphosphoric acid to form layered structures with potential applications in catalysis, adsorption, and ion-exchange.[4]

Hypothetical Applications of this compound:

Based on its structure, this compound could potentially be explored for the following applications:

-

Precursor to Stable Nitroxide Radicals: The N-hydroxy groups could be oxidized to form a stable di-nitroxide radical. The gem-dimethyl groups at the 2-position would provide steric shielding, potentially increasing the radical's stability. Such radicals have applications as catalysts for selective oxidation reactions and as spin labels in biological studies.

-

Hindered Non-Nucleophilic Base: The tertiary amine nature of the nitrogen atoms, combined with the steric bulk of the gem-dimethyl group, could make it a useful non-nucleophilic base in organic synthesis.

-

Ligand in Coordination Chemistry: The two hydroxylamine functionalities could act as bidentate ligands for metal ions, forming stable complexes with potential catalytic activity.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dimethylpiperazine (Established Method)

This protocol is based on the reductive amination of piperazine with formaldehyde.[5]

Reaction Scheme:

Synthesis of 1,4-Dimethylpiperazine

Materials:

-

Piperazine (86 g, 1.0 mole)

-

37% Formalin (130 g, 1.6 moles)

-

Ethanol (262 g)

-

Supported Nickel Catalyst (e.g., Harshaw Ni-3266P, 14 g)

-

Hydrogen gas

-

Autoclave

Procedure:

-

In a suitable vessel, dissolve piperazine in ethanol with stirring.

-

Slowly add the 37% formalin solution to the piperazine solution while maintaining the temperature between 30-40°C with cooling.

-

Charge the resulting slurry to an autoclave containing the supported nickel catalyst.

-

Pressurize the autoclave with hydrogen gas to 50 psig.

-

Heat the mixture to 91°C and stir for 5 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product can be analyzed by gas-liquid chromatography (GLC).

Expected Outcome:

-

The crude product mixture, on a water-alcohol free basis, is expected to contain approximately 60.4% 1,4-dimethylpiperazine, 38.2% 1-methylpiperazine, and 0.5% piperazine.[5] Further purification can be achieved by distillation.

Protocol 2: Synthesis of a 1,4-Disubstituted Piperazine-2,5-dione Derivative (Example)

This protocol is adapted from the synthesis of 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione.[6]

General workflow for the synthesis of a 1,4-disubstituted piperazine-2,5-dione.

Materials:

-

1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione (1.0 mmol)

-

4-Methoxybenzoyl chloride (1.2 mmol)

-

Triethylamine (1.5 mmol)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Petroleum ether (PE) and Ethyl acetate (EA) for elution

Procedure:

-

Dissolve 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of 4-methoxybenzoyl chloride in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (2:1) as the eluent.

Expected Outcome:

-

The desired product, 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione, is obtained as a white solid with an expected yield of around 80%.[6]

Data Presentation

Table 1: Physical and Chemical Properties of 1,4-Dimethylpiperazine

| Property | Value | Reference |

| Molecular Formula | C6H14N2 | [7][8] |

| Molecular Weight | 114.19 g/mol | [7][8] |

| Appearance | Liquid | [2][8] |

| Boiling Point | 131-132 °C at 750 mmHg | [2] |

| Density | 0.844 - 0.85 g/cm³ at 20-25 °C | [2][8] |

| Refractive Index | n20/D 1.4463 | [2] |

| Flash Point | 20 - 22 °C | [2][8] |

| pH | 11.4 (in H2O) | [8] |

| CAS Number | 106-58-1 | [7][8] |

Table 2: Yields of 1,4-Disubstituted Piperazine-2,5-dione Derivatives

| Compound ID | R1 | R2 | Yield (%) | Reference |

| 9a | 3,5-Dimethoxyphenyl | 4-Methoxybenzoyl | 80 | [6] |

| 9d | Phenyl | 4-Methylbenzoyl | 89 | [6] |

| 9f | 4-Methoxyphenyl | 4-Methylbenzoyl | 87 | [6] |

| 9s | 3,5-Dimethoxyphenyl | 2-Methoxyacetyl | 40 | [6] |

References

- 1. 1,4-DIMETHYLPIPERAZINE (DMP) - Ataman Kimya [atamanchemicals.com]

- 2. 1,4-Dimethylpiperazine 98 106-58-1 [sigmaaldrich.com]

- 3. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Dimethylpiperazine for synthesis 106-58-1 [sigmaaldrich.com]

Application Notes and Protocols for 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine as a Dual-Target Ligand

Abstract: This document provides detailed application notes and experimental protocols for the use of 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine as a dual-target ligand for the human histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R). This piperazine derivative serves as a valuable research tool for investigating the pharmacology of these two important central nervous system targets. The provided protocols for radioligand binding assays are intended to guide researchers in the in vitro characterization of this and similar compounds.

Introduction

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, found in numerous clinically approved drugs. Their versatile structure allows for modification to achieve desired pharmacological activities, often resulting in favorable pharmacokinetic properties.[1] 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine is a piperazine derivative that has been identified as a potent ligand for both the histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R).

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters, making it a target for cognitive and sleep disorders.[2][3] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular signaling and stress responses. It is a target for various neurological conditions, including neuropathic pain and neurodegenerative diseases.[4][5][6]

The dual activity of 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine makes it an interesting candidate for studying the interplay between the histaminergic and sigma receptor systems and for the development of novel therapeutics with multi-target engagement.

Quantitative Data

The binding affinities of 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine for the human histamine H3 receptor and the sigma-1 receptor have been determined through in vitro radioligand binding assays. The data is summarized in the table below.

| Compound | Target | Kᵢ (nM) | Radioligand | Source |

| 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine | hH3R | 16.0 | [³H]-Nα-methylhistamine | Szałata et al., 2021 |

| 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine | σ1R | 51.8 | [³H]-(+)-pentazocine | Szałata et al., 2021 |

Signaling Pathways

The dual antagonism of hH3R and σ1R by 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine can modulate multiple downstream signaling pathways. The following diagram illustrates the putative mechanism of action.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-oxidation of 2,2-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-oxidation of 2,2-dimethylpiperazine, a common structural motif in pharmacologically active compounds. The formation of N-oxides is a critical step in drug metabolism studies and can also be a strategic modification in drug design to alter physicochemical properties such as solubility and bioavailability. The following protocol outlines a general and adaptable method for the synthesis of 2,2-dimethylpiperazine-N-oxide using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

Introduction

Piperazine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals, targeting a diverse range of biological endpoints. The nitrogen atoms of the piperazine ring are susceptible to metabolic oxidation, leading to the formation of N-oxides. Understanding the synthesis and properties of these metabolites is crucial in drug development for identifying metabolic pathways and assessing the potential for active or inactive metabolites. 2,2-Dimethylpiperazine presents a symmetrically substituted piperazine, simplifying the potential products of mono-N-oxidation. This protocol provides a robust method for the controlled N-oxidation of this substrate. Common oxidizing agents for such transformations include hydrogen peroxide and peroxy acids.[1][2] This protocol will focus on the use of m-CPBA, a widely used and effective reagent for this purpose.

Experimental Protocols

Materials and Equipment

-

2,2-dimethylpiperazine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Procedure for N-oxidation of 2,2-dimethylpiperazine

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,2-dimethylpiperazine (1.0 g, 8.76 mmol) in anhydrous dichloromethane (40 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of Oxidant: To the cooled solution, add m-CPBA (70-77%, approximately 2.16 g, which corresponds to ~1.2 equivalents of the active oxidant) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1 with 1% triethylamine). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench the excess m-CPBA by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing to 10% methanol) to isolate the desired 2,2-dimethylpiperazine-N-oxide.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the N-oxidation of 2,2-dimethylpiperazine.

| Parameter | Value |

| Starting Material | 2,2-dimethylpiperazine |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Stoichiometry (Substrate:Oxidant) | 1 : 1.2 |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 75 - 85% |

| Purity (post-purification) | >95% |

Visualizations

Experimental Workflow

Caption: Workflow for the N-oxidation of 2,2-dimethylpiperazine.

Proposed Reaction Pathway

Caption: Reaction scheme for the N-oxidation of 2,2-dimethylpiperazine.

References

Applications of Dihydroxy Piperazine Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy piperazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The presence of the piperazine core, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability. The addition of dihydroxy functionalities further enhances the potential for specific interactions with biological targets, making these derivatives promising candidates for the development of novel therapeutics. This document provides an overview of the applications of dihydroxy piperazine derivatives in oncology, neurodegenerative diseases, and inflammatory disorders, complete with experimental protocols and quantitative data to facilitate further research and development in this area.

I. Anticancer Applications: PARP-1 Inhibition

A notable application of dihydroxy piperazine derivatives is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy. PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Dihydroxy piperazine derivatives based on a 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone scaffold have shown promise as potent and selective PARP-1 inhibitors.[1]

Quantitative Data Summary

The following table summarizes the in silico and in vitro activity of representative 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone piperazine derivatives.

| Compound ID | Structure | Docking Score (kcal/mol) vs. PARP-1 | MM/GBSA Score (kcal/mol) vs. PARP-1 | Cytotoxicity IC50 (µg/mL) vs. MCF7 | Cytotoxicity IC50 (µg/mL) vs. A549 | Cytotoxicity IC50 (µg/mL) vs. SH-SY5Y |

| 5 | 2-chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | -7.17 | -52.51 | >100 | >100 | 87.4 |

| 9 | 2-chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione | -7.41 | -43.77 | >100 | >100 | >100 |

| 13 | 2-(4-(4-bromobenzyl)piperazin-1-yl)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione | -7.37 | -62.87 | >100 | >100 | >100 |

Data sourced from[1]

Experimental Protocols

This protocol describes a general method for the synthesis of piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives.

Materials:

-

2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone

-

Substituted piperazine

-

Dichloromethane (DCM)

-

Sodium carbonate (Na2CO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (1 equivalent) in DCM.

-

In a separate flask, dissolve the desired substituted piperazine (1 equivalent) in DCM.

-

Prepare a solution of Na2CO3 in DCM.

-

Add the 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone solution to the Na2CO3 solution with stirring.

-

To this mixture, add the substituted piperazine solution and stir the reaction mixture at room temperature for 30-45 minutes.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove any solids.

-

Separate the organic layer and dry it over anhydrous Na2SO4.

-

Filter the solution and concentrate the organic layer under reduced pressure.

-

Purify the final compound using silica gel column chromatography with an appropriate eluent system.

-

Characterize the purified compound using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of the synthesized derivatives.

Materials:

-

Human cancer cell lines (e.g., MCF7, A549, SH-SY5Y)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Antibiotic/antimycotic solution

-

96-well plates

-

MTT solution (0.5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Triton X-100 (1%) as a positive control

-

Microplate reader

Procedure:

-

Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% antibiotic/antimycotic solution at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.

-

Prepare different concentrations of the dihydroxy piperazine derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 1% DMSO) and a positive control (medium with 1% Triton X-100).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 3 hours.

-

Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the optical density (OD) at 590 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group and determine the half-maximal inhibitory concentration (IC50) value.

Signaling Pathway